molecular formula C18H21ClN6O3S B2634045 5-chloro-2-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide CAS No. 2034516-75-9

5-chloro-2-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide

Cat. No. B2634045
CAS RN: 2034516-75-9
M. Wt: 436.92
InChI Key: MWJZCNFCWGLASU-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound has a molecular weight of 385.87 .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is present as a central structural component in a number of drug classes . The triazole nucleus contains two carbon and three nitrogen atoms .

Scientific Research Applications

  • Anti-HIV and Anticancer Activity : Compounds similar to 5-chloro-2-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide have shown moderate to high anti-HIV activity and moderate anticancer activity. For instance, a series of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides exhibited these properties (Brzozowski, 1998).

  • Antibacterial and Antifungal Activity : New derivatives of similar compounds, like 2-pyrazoline derivatives bearing benzenesulfonamide moieties, have been synthesized and demonstrated notable antibacterial and antifungal activities (Hassan, 2013).

  • Herbicidal Activity : Certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally related, have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

  • Inhibition of Carbonic Anhydrases : A series of benzenesulfonamides incorporating aroylhydrazone, piperidinyl, sulfone, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl moieties showed inhibition of human carbonic anhydrase isozymes, which are crucial for various physiological functions (Alafeefy et al., 2015).

  • Anticancer Activity : Novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives have been synthesized as potential anticancer agents. Some of these compounds showed remarkable activity against various human tumor cell lines (Sławiński et al., 2012).

  • Anti-Diabetic Drug Development : Triazolo-pyridazine-6-yl-substituted piperazines, structurally related to the compound , have been evaluated as potential anti-diabetic medications, showing promise in inhibiting the Dipeptidyl peptidase-4 enzyme and demonstrating antioxidant and insulinotropic activity (Bindu et al., 2019).

properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O3S/c1-12-21-22-18-17(20-7-10-25(12)18)24-8-5-14(6-9-24)23-29(26,27)16-11-13(19)3-4-15(16)28-2/h3-4,7,10-11,14,23H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJZCNFCWGLASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide

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